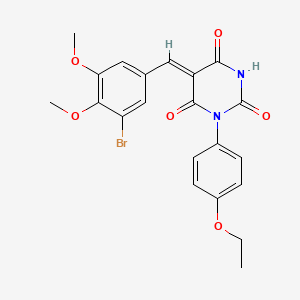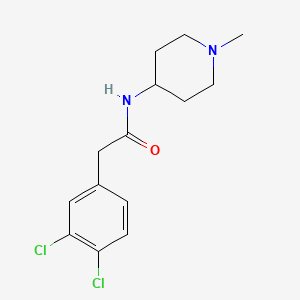![molecular formula C17H15ClINO3 B4898231 propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate, also known as CI-994, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. CI-994 is a histone deacetylase (HDAC) inhibitor that has been shown to have anti-cancer, anti-inflammatory, and anti-fibrotic effects.
作用機序
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate inhibits HDACs, which are enzymes that remove acetyl groups from histone proteins and other non-histone proteins. This leads to the relaxation of chromatin structure and the activation of gene transcription. This compound specifically inhibits class I HDACs, which are overexpressed in various cancers and other diseases. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones and non-histone proteins, which leads to the activation of pro-apoptotic genes and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound induces apoptosis and inhibits cell proliferation by activating pro-apoptotic genes and inhibiting cell cycle regulators. In inflammation, this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB. In fibrosis, this compound inhibits the activation of fibroblasts and reduces the production of extracellular matrix proteins such as collagen by inhibiting the TGF-β signaling pathway.
実験室実験の利点と制限
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high purity. It has been extensively studied for its potential therapeutic applications in various diseases, which makes it a valuable tool for drug discovery and development. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in some assays. In addition, it has low selectivity for class I HDACs, which can lead to off-target effects.
将来の方向性
There are several future directions for the study of propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate. One direction is to improve the selectivity of this compound for class I HDACs to reduce off-target effects. Another direction is to develop new derivatives of this compound with improved solubility and pharmacokinetic properties. Additionally, this compound could be used in combination with other drugs to enhance its therapeutic efficacy. Finally, the potential therapeutic applications of this compound in other diseases such as neurodegenerative diseases and autoimmune diseases could be explored.
合成法
The synthesis method of propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate involves the condensation of 2-chloro-5-iodobenzoic acid with propyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane. The product is then purified by column chromatography to obtain this compound in high purity.
科学的研究の応用
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and fibrosis. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines such as breast, lung, and colon cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In fibrosis, this compound has been shown to inhibit the activation of fibroblasts and reduce the production of extracellular matrix proteins such as collagen.
特性
IUPAC Name |
propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClINO3/c1-2-9-23-17(22)11-3-6-13(7-4-11)20-16(21)14-10-12(19)5-8-15(14)18/h3-8,10H,2,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZLBHDUVSPHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)
![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)

![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)


![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)
